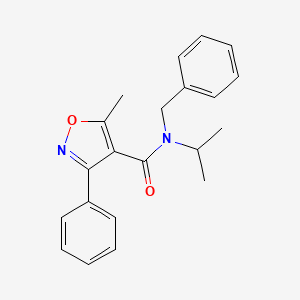![molecular formula C18H24N4 B5690627 N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine, commonly known as 25B-NBOMe, is a synthetic designer drug that belongs to the class of N-benzylphenethylamines. It is a potent hallucinogenic substance that has gained popularity in the recreational drug market due to its psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of 25B-NBOMe to develop effective strategies to combat its misuse.
Mecanismo De Acción
25B-NBOMe acts as a partial agonist at the serotonin 2A receptor, leading to the activation of intracellular signaling pathways. This results in the alteration of neuronal activity in various regions of the brain, leading to the perception of altered reality, euphoria, and hallucinations. The precise mechanism of action of 25B-NBOMe is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The use of 25B-NBOMe has been associated with various adverse effects on the body, including cardiovascular and neurological effects. It has been shown to cause vasoconstriction, leading to hypertension and tachycardia. It can also cause seizures, agitation, and confusion. The long-term effects of 25B-NBOMe on the body are not fully understood, and further research is needed to determine its potential for toxicity and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 25B-NBOMe in scientific research has several advantages, including its high potency, selectivity, and availability. It can be used to study the structure-activity relationships of N-benzylphenethylamines and develop new drugs with improved therapeutic potential. However, its use is limited by its potential for toxicity and adverse effects on the body. Therefore, caution should be exercised when handling and using 25B-NBOMe in the laboratory.
Direcciones Futuras
Future research on 25B-NBOMe should focus on understanding its precise mechanism of action and the long-term effects of its use on the body. This will help in the development of effective strategies to combat its misuse and reduce the potential for adverse effects. Additionally, further research is needed to develop new drugs with improved therapeutic potential based on the structure-activity relationships of N-benzylphenethylamines.
Métodos De Síntesis
The synthesis of 25B-NBOMe involves the reaction between 2-amino-4-methylpyrimidine and 3-bromomethylbenzylpiperidine in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain a highly pure compound. The synthesis method of 25B-NBOMe is relatively simple and can be carried out using readily available precursors, making it an attractive option for illicit drug manufacturers.
Aplicaciones Científicas De Investigación
25B-NBOMe has been widely used in scientific research to study the structure-activity relationships of N-benzylphenethylamines. It has been shown to have high affinity and selectivity for the serotonin 2A receptor, which is responsible for its hallucinogenic effects. The use of 25B-NBOMe in scientific research has helped in the development of new drugs with improved therapeutic potential.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-9-10-19-18(21-15)20-12-17-8-5-11-22(14-17)13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTJKDNEIIHITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Benzylpiperidin-3-YL)methyl]-4-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5690593.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)